molecular formula C16H16BrFN4O2 B2767063 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 2034397-04-9

3-((5-bromopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2767063
CAS No.: 2034397-04-9
M. Wt: 395.232
InChI Key: KYCWHLSQYXJJKQ-UHFFFAOYSA-N
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Description

3-((5-bromopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a bromopyrimidine moiety, and a fluorophenyl group, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps:

  • Formation of the Bromopyrimidine Intermediate

      Starting Material: 2-chloropyrimidine

      Reagent: Bromine

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature to yield 5-bromopyrimidine.

  • Nucleophilic Substitution

      Intermediate: 5-bromopyrimidine

      Reagent: Piperidine-1-carboxamide

      Conditions: The reaction is performed in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the bromopyrimidine moiety can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyrimidine can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Solvents: Dichloromethane, dimethylformamide, ethanol.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Medicine

    Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
  • 3-((5-iodopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
  • 3-((5-methylpyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide

Uniqueness

  • Bromine Substitution : The presence of a bromine atom in the pyrimidine ring can significantly influence the compound’s reactivity and binding affinity compared to its chloro, iodo, or methyl counterparts.
  • Fluorophenyl Group : The fluorine atom in the phenyl ring enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN4O2/c17-11-8-19-15(20-9-11)24-14-2-1-7-22(10-14)16(23)21-13-5-3-12(18)4-6-13/h3-6,8-9,14H,1-2,7,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCWHLSQYXJJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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